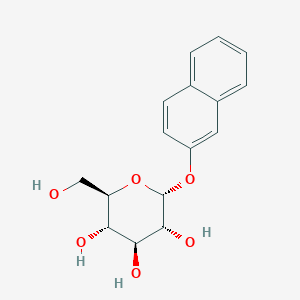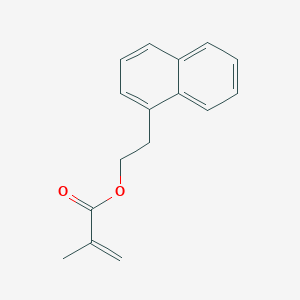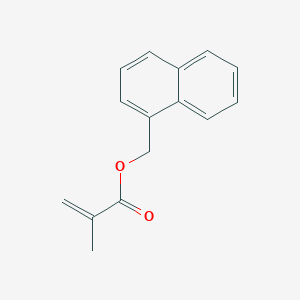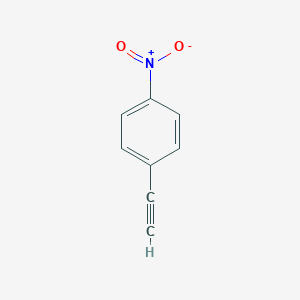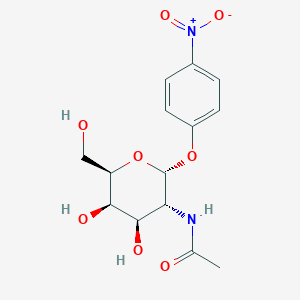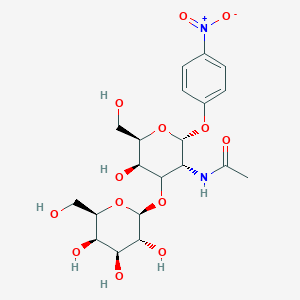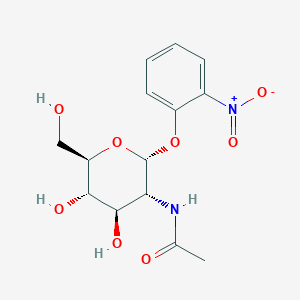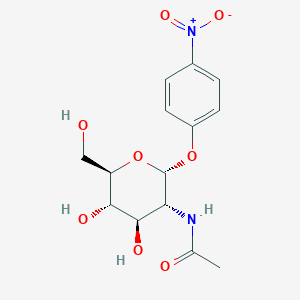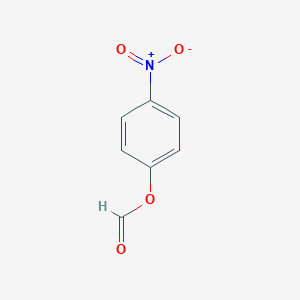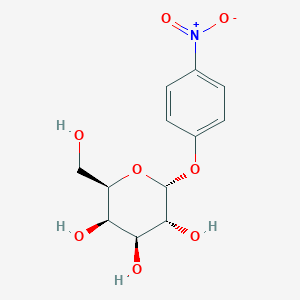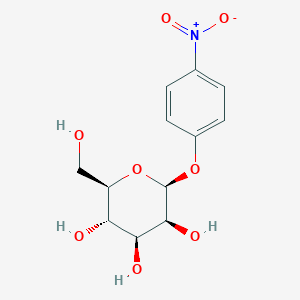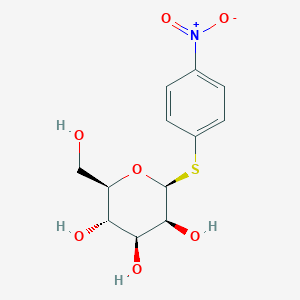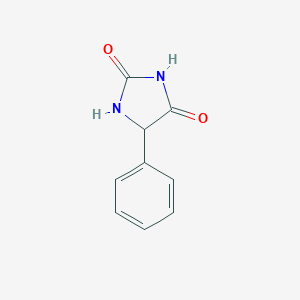
5-苯基乙内酰脲
概述
描述
5-Phenylhydantoin is a derivative of hydantoin, a class of compounds known for their diverse biological activities. The chemical structure of 5-Phenylhydantoin consists of an imidazolidine-2,4-dione core with a phenyl group attached at the 5-position.
作用机制
Target of Action
5-Phenylhydantoin, also known as Phenytoin, primarily targets the neuronal voltage-sensitive sodium channels (NVSC) . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are fundamental for the transmission of signals in the nervous system .
Mode of Action
Phenytoin binds to the inactivated state of NVSC in a voltage- and frequency-dependent manner . This means that neurons undergoing prolonged depolarization or repetitive firing are more completely inhibited . In other words, Phenytoin limits the repetitive firing of action potentials .
Biochemical Pathways
The therapeutic effects of Phenytoin result from its selective inhibition of NVSC . This inhibition disrupts the normal pattern of neuronal activity, leading to a decrease in the occurrence of seizures. Apart from being an unspecific sodium channel blocker, Phenytoin also blocks other targets, such as the calcium entry through voltage-dependent L-type calcium channels .
Pharmacokinetics
Phenytoin has a moderately large volume of distribution and is approximately 90% bound to plasma proteins . It undergoes extensive metabolism in the liver by hydroxylation to various metabolites . The metabolism of Phenytoin to the major metabolite, 5-(p-hydroxyphenyl)-5-phenylhydantoin, is saturable, giving rise to a non-linear dose-serum concentration relationship . Therefore, the dose range compatible with a therapeutic serum concentration is narrow within subjects, and monitoring serum concentrations is of particular value in dosage tailoring .
Result of Action
The primary result of Phenytoin’s action is the control of seizures . By inhibiting the NVSC, Phenytoin prevents the excessive electrical activity in the brain that is characteristic of seizures . This makes it effective in the treatment of various forms of epilepsy, including generalized tonic-clonic seizures and some forms of partial seizures .
Action Environment
The action, efficacy, and stability of Phenytoin can be influenced by various environmental factors. For instance, the bioavailability of Phenytoin is dependent upon particle size . Additionally, certain physiological conditions such as renal failure and liver disease can affect the binding of Phenytoin to plasma proteins and its metabolism . During pregnancy, the serum concentration of Phenytoin may fall progressively as pregnancy advances, probably due to an increased rate of metabolism .
生化分析
Biochemical Properties
5-Phenylhydantoin interacts with various enzymes and proteins. It undergoes extensive metabolism in the liver by hydroxylation to various metabolites, the principal metabolites being 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH). The isoenzymes responsible for the hydroxylation of phenytoin are CYP2C9 (~80%) and CYP2C19 (~20%) .
Cellular Effects
5-Phenylhydantoin has been shown to exert various effects on nervous systems, most of which are compatible with an anticonvulsant action . It has been found that 5-ethyl-5-phenyl-3-propylhydantoin exhibits the most favorable pharmacological properties among the synthesized compounds, i.e., anticonvulsant activity comparable to phenytoin with lower liability for induction of sedation in rats .
Molecular Mechanism
It is known that phenytoin, a related compound, selectively inhibits the neuronal voltage-sensitive sodium channel (NVSC), binding to the inactivated state of NVSC in a voltage- and frequency-dependent manner . It’s plausible that 5-Phenylhydantoin may have a similar mechanism of action.
Metabolic Pathways
5-Phenylhydantoin is involved in metabolic pathways that include hydroxylation by the isoenzymes CYP2C9 and CYP2C19 to form the principal metabolite, 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) .
准备方法
Synthetic Routes and Reaction Conditions: 5-Phenylhydantoin can be synthesized through various methods. One common approach involves the reaction of phenyl carbamate with L-2-phenylglycine methyl ester hydrochloride in the presence of triethylamine and acetonitrile, followed by treatment with sodium hydroxide . Another method utilizes mechanochemistry, where α-amino methyl esters react with 1,1′-carbonyldiimidazole or alkyl isocyanates .
Industrial Production Methods: Industrial production of 5-Phenylhydantoin often employs eco-friendly mechanochemical approaches, which are efficient and reduce the use of hazardous solvents. These methods involve grinding the reactants in the presence of catalysts like poly(ethylene) glycol .
化学反应分析
Types of Reactions: 5-Phenylhydantoin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield hydantoin derivatives with different substituents.
Substitution: Substitution reactions at the phenyl group or the imidazolidine ring can produce a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products:
相似化合物的比较
Phenytoin (5,5-Diphenylhydantoin): A well-known anticonvulsant with a similar mechanism of action.
Ethotoin (3-Ethyl-5-phenylhydantoin): Another anticonvulsant with lower potency but additional hypnotic effects.
Mephenytoin (3-Methyl-5-ethyl-5-phenylhydantoin): Used in cases where patients cannot tolerate other drugs.
Uniqueness: 5-Phenylhydantoin is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to form hydrogen bonds plays a crucial role in its biological activity, making it a valuable compound for further research and development .
属性
IUPAC Name |
5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQJDVBMMRCKQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883267 | |
| Record name | 2,4-Imidazolidinedione, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89-24-7, 27534-86-7 | |
| Record name | Phenylhydantoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenylhydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC51847 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Phenylhydantoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Phenylhydantoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Imidazolidinedione, 5-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Imidazolidinedione, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenylhydantoin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLHYDANTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQL8E3X7HK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Studies indicate that a free imide NH group in the hydantoin structure may enhance binding to the neuronal voltage-dependent sodium channel. [] This observation suggests that this structural feature is important for the interaction with the target and potentially for the anticonvulsant activity.
A: Evidence suggests that increased lipophilicity (log P) may enhance the binding of hydantoins, including 5-Phenylhydantoin, to the sodium channel. [] This observation highlights the importance of physicochemical properties in determining the compound's interaction with its target.
ANone: The molecular formula of 5-Phenylhydantoin is C9H8N2O2, and its molecular weight is 176.17 g/mol.
A: Yes, in silico studies have been conducted on 3-(4-substituted benzyl)-5-phenylhydantoins to estimate their lipophilicity parameters and predict their pharmacokinetic properties. [] These studies also involved molecular docking simulations to assess the binding affinity of these compounds to the tyrosine kinase receptor IGF-1R. []
A: Studies have shown that the presence of basic substituents at the 5-position of 5-phenylhydantoins can influence their anti-arrhythmic activity. For example, (+)-3-methyl-5-morpholinomethyl-5-phenylhydantoin exhibits a dose-dependent reduction in spontaneous frequency in the right atrium of rat hearts. [] Interestingly, in the left atrium, the (+)-enantiomer of this compound demonstrates a more potent negative inotropic effect than its corresponding (-)-enantiomer. []
A: In canines, 5-Phenylhydantoin, also known as Nirvanol, is primarily metabolized to its N-glucuronide conjugate, which is the major metabolite found in urine. [] This conjugation reaction is a common metabolic pathway for many drugs, leading to increased water solubility and facilitating their excretion.
A: Yes, studies using the (R)-, (S)-, and (RS)-enantiomers of 5-Phenylhydantoin in dogs showed that the N-glucuronide conjugate was the major metabolite regardless of the administered isomer. [] This suggests that the metabolic pathway responsible for N-glucuronidation in dogs is not stereoselective for 5-Phenylhydantoin.
A: In mice, 5-Phenylhydantoin, formed as a metabolite of mephenytoin, contributes significantly to the overall anticonvulsant effect. [] The parent drug, mephenytoin, is rapidly metabolized to 5-Phenylhydantoin, and both compounds exhibit anticonvulsant activity in the maximal electroshock seizure test. [] This metabolic conversion highlights the importance of considering metabolite activity when evaluating the pharmacological profile of a drug.
A: Yes, studies using rat models have demonstrated sex-related differences in the metabolism of phenytoin, which shares structural similarities with 5-Phenylhydantoin. Specifically, male rats exhibit a higher capacity to form the catechol metabolite, 5-(3,4-dihydroxyphenyl)-5-phenylhydantoin, from phenytoin compared to female rats. [] This difference is attributed to variations in the activity of specific cytochrome P450 isozymes involved in the hydroxylation of phenytoin and its metabolites. []
A: Research on the metabolism of the deuterated analog, 5-(4-deuteriophenyl)-5-phenylhydantoin, revealed that it undergoes hydroxylation to 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) through an arene oxide-NIH shift pathway in both rats and humans. [] This conclusion is based on the observation of 68-72% deuterium retention in the isolated p-HPPH metabolite. []
A: Several analytical methods, including high-performance liquid chromatography (HPLC), [, , , , , , , , , , , ] gas chromatography (GC), [, , , , , , , , ] gas chromatography-mass spectrometry (GC/MS), [, , , , , ] and thin-layer chromatography (TLC), [] have been used to separate, identify, and quantify 5-Phenylhydantoin, its analogs, and their metabolites in various biological matrices.
A: Mass fragmentography provides a highly precise, sensitive, and specific approach for analyzing phenytoin and its metabolites in biological samples. [] This technique allows for the simultaneous measurement of multiple compounds, even at low concentrations, making it valuable for detailed pharmacokinetic studies. []
A: Preliminary research indicates that folic acid supplementation in folate-deficient epileptic patients taking phenytoin can lead to a decrease in plasma phenytoin concentrations. [] This decrease is potentially due to folic acid's influence on phenytoin oxidative metabolism. []
A: Dihydropyrimidinase plays a crucial role in the stereospecific metabolism of 5-Phenylhydantoin. This enzyme catalyzes the ring-opening reaction of the (R)-enantiomer of 5-Phenylhydantoin, converting it to (R)-(-)-2-phenylhydantoic acid. []
A: Studies show that the interconversion (racemization) of 5-Phenylhydantoin enantiomers can be catalyzed by buffering components of the mammalian physiological system. [] This buffer-catalyzed racemization is particularly evident with phosphate buffers in the physiological pH range (6.0-7.5), suggesting a role for divalent phosphate in the in vivo racemization process. []
A: Research indicates that multiple UGT enzymes, including UGT1A1, UGT1A4, UGT1A6, and UGT1A9, contribute to the glucuronidation of 4'-HPPH, a major metabolite of phenytoin. [] While the specific contribution of each UGT isoform remains unclear, this finding suggests a complex interplay of enzymes in 4'-HPPH metabolism. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
